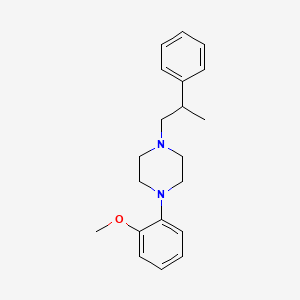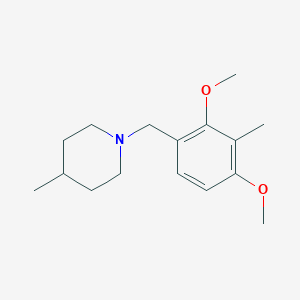
1-(4-methoxy-2,5-dimethylbenzyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
1-(4-methoxy-2,5-dimethylbenzyl)-3-piperidinecarboxamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2). This molecule has gained attention due to its potential as a cancer therapy, specifically in treating hematological malignancies such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).
Mécanisme D'action
BCL-2 is an anti-apoptotic protein that is overexpressed in many types of cancer, including CLL and AML. 1-(4-methoxy-2,5-dimethylbenzyl)-3-piperidinecarboxamide selectively binds to the BH3 binding groove of BCL-2, preventing its interaction with pro-apoptotic proteins and leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(4-methoxy-2,5-dimethylbenzyl)-3-piperidinecarboxamide has been shown to induce apoptosis in cancer cells, specifically those that overexpress BCL-2. This molecule has also been shown to have minimal effects on normal cells, making it a promising cancer therapy with fewer side effects than traditional chemotherapies.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methoxy-2,5-dimethylbenzyl)-3-piperidinecarboxamide has several advantages for laboratory experiments, including its selectivity for BCL-2 and its ability to induce apoptosis in cancer cells. However, its limitations include its high cost and the potential for resistance to develop in cancer cells over time.
Orientations Futures
For research on 1-(4-methoxy-2,5-dimethylbenzyl)-3-piperidinecarboxamide include investigating its potential as a combination therapy with other cancer treatments, as well as exploring its use in other types of cancer beyond CLL and AML. Additionally, further studies are needed to better understand the mechanisms of resistance to 1-(4-methoxy-2,5-dimethylbenzyl)-3-piperidinecarboxamide and to develop strategies to overcome this resistance.
Applications De Recherche Scientifique
1-(4-methoxy-2,5-dimethylbenzyl)-3-piperidinecarboxamide has been extensively studied in preclinical and clinical trials as a potential cancer therapy. In vitro studies have shown that 1-(4-methoxy-2,5-dimethylbenzyl)-3-piperidinecarboxamide selectively targets BCL-2, leading to apoptosis in cancer cells that overexpress this protein. Clinical trials have demonstrated promising results in patients with CLL and AML, leading to its approval by the FDA for the treatment of CLL.
Propriétés
IUPAC Name |
1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11-8-15(20-3)12(2)7-14(11)10-18-6-4-5-13(9-18)16(17)19/h7-8,13H,4-6,9-10H2,1-3H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWGHYHRKQKLCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCCC(C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]methyl}phenol](/img/structure/B3851762.png)

![2-methoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3851771.png)
![{1-[2-(allyloxy)benzyl]-2-piperidinyl}methanol](/img/structure/B3851775.png)
![1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-3-piperidinol](/img/structure/B3851785.png)
![1-[4-(benzyloxy)benzyl]-4-piperidinol](/img/structure/B3851793.png)
![(3,4-dichlorobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B3851798.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B3851809.png)
![4-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-1-piperazinecarbaldehyde](/img/structure/B3851816.png)


![6,7-dimethoxy-2-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3851848.png)
